4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Overview
Description
The molecule “4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound that is also known as ibuprofen acid or N-(p-isobutylphenylsulfonyl) cysteine (NIPAC). It contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecule contains a total of 42 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 333.4 g/mol. The pKa value of a similar compound, 4-(Methylsulfonyl)benzoic acid, is 3.48 and 8.36 in water and methanol at 25°C .Scientific Research Applications
Antituberculosis Activity
Organotin(IV) complexes, incorporating structures related to 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown remarkable antituberculosis activity. The structural diversity of the organotin moiety significantly influences their antituberculosis effectiveness. Triorganotin(IV) complexes, in particular, demonstrate superior activity, which may be attributed to the decreased toxicity associated with the organic ligand's nature and the structural arrangement of these compounds (Iqbal, Ali, & Shahzadi, 2015).
Degradation and Stability Studies
In the context of nitisinone (NTBC), a study focusing on its stability and degradation processes revealed insights into the environmental and pharmacological implications of related compounds. Nitisinone's stability and its degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid, were examined under various conditions, shedding light on the stability and potential risks associated with its use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antioxidant Capacity Assays
The review on ABTS/PP decolorization assays for evaluating antioxidant capacity discussed reaction pathways of specific antioxidants, including those related to benzoic acid derivatives. It highlighted the complexity of determining antioxidant capacity due to different reaction mechanisms, such as coupling and oxidation without coupling, underscoring the need for further investigation into these assays' specificity and relevance (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Advanced Oxidation Processes for Environmental Remediation
A review on the degradation of acetaminophen by advanced oxidation processes provided insights into the reaction mechanisms, by-products, and biotoxicity of these processes. It emphasized the potential of these methods in addressing water scarcity and environmental contamination by recalcitrant compounds, including derivatives of benzoic acid (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
4-[(2,6-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZKZITLHCATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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